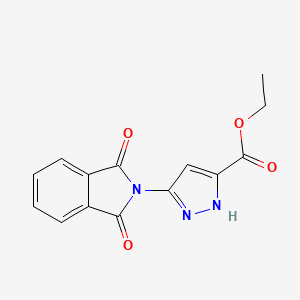
Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione moiety and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the reaction of phthalic anhydride with glycine in the presence of acetic acid and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing environmentally friendly solvents, are likely to be applied.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or isoindoline rings.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like EGFR (epidermal growth factor receptor), which is involved in cell proliferation and survival . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs: These compounds share the isoindoline-1,3-dione moiety and have shown significant anticancer activity.
®-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester: This compound also contains the isoindoline-1,3-dione structure and has been studied for its pharmacological properties.
Uniqueness
Ethyl 3-(1,3-dioxoisoindolin-2-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of the isoindoline-1,3-dione and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
ethyl 3-(1,3-dioxoisoindol-2-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-2-21-14(20)10-7-11(16-15-10)17-12(18)8-5-3-4-6-9(8)13(17)19/h3-7H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHOEDUIPXGEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














